tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a tert-butyl ester group at the 1-position and a chlorine atom at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl₃) to facilitate the cyclization process.
Introduction of the Chlorine Atom: Chlorination is usually carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom in tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate (KMnO₄) can introduce additional functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Aminated Derivatives: Formed by substitution of the chlorine atom with amines.
Carboxylic Acids: Resulting from the hydrolysis of the ester group.
Oxidized Products: Depending on the oxidizing agent used, various oxidized derivatives can be obtained.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, which could be relevant in the treatment of diseases.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable for the synthesis of active ingredients in these fields.
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. The exact pathways depend on the biological context and the specific target being studied. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.
tert-Butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate: Differing in the position of the pyrazole and pyridine rings.
Uniqueness
tert-Butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the tert-butyl ester group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H12ClN3O2 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
tert-butyl 5-chloropyrazolo[3,4-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C11H12ClN3O2/c1-11(2,3)17-10(16)15-8-6-13-9(12)4-7(8)5-14-15/h4-6H,1-3H3 |
InChI Key |
GRDBNGHWKYEBIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CN=C(C=C2C=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.